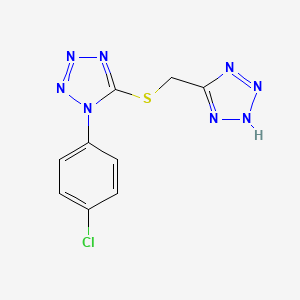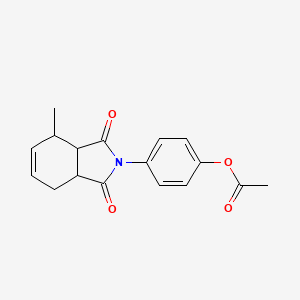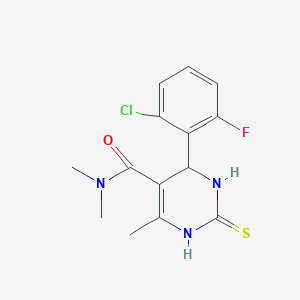
1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole
Overview
Description
1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Derivatives with different substituents on the chlorophenyl group.
Scientific Research Applications
1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner to carboxylic acids.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Similar in structure but lacks the chlorophenyl and sulfanyl groups.
1-(4-methylphenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole: Similar but with a methyl group instead of a chlorine atom.
1-(4-bromophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole: Similar but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN8S/c10-6-1-3-7(4-2-6)18-9(13-16-17-18)19-5-8-11-14-15-12-8/h1-4H,5H2,(H,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWAONXOFVNULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=NNN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B4008716.png)
![4-[(1S)-1-cyclohexylethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4008718.png)
![10-(4-Fluorophenyl)-5-nitro-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene](/img/structure/B4008719.png)
amino]acetamide](/img/structure/B4008725.png)
![4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide](/img/structure/B4008726.png)

![4-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B4008747.png)

![1-[6-(piperidine-1-carbonyl)-1,3-benzothiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B4008760.png)
![2-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B4008767.png)
![4-{4-[(3-chloropyridin-4-yl)methyl]piperazin-1-yl}-2-methylquinoline](/img/structure/B4008769.png)

![1-benzyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4008781.png)
